Glycyl-L-histidyl-L-histidyl-L-prolylglycine
Description
Properties
CAS No. |
742068-36-6 |
|---|---|
Molecular Formula |
C21H29N9O6 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H29N9O6/c22-6-17(31)28-14(4-12-7-23-10-26-12)19(34)29-15(5-13-8-24-11-27-13)21(36)30-3-1-2-16(30)20(35)25-9-18(32)33/h7-8,10-11,14-16H,1-6,9,22H2,(H,23,26)(H,24,27)(H,25,35)(H,28,31)(H,29,34)(H,32,33)/t14-,15-,16-/m0/s1 |
InChI Key |
MZTQAQLQAONSRN-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-histidyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Peptide Bond Hydrolysis
The compound undergoes hydrolysis of peptide bonds under enzymatic or acidic/basic conditions. Dipeptidases, such as glycyl-leucine hydrolase, exhibit broad specificity for neutral dipeptides but may hydrolyze peptide bonds in longer chains . For example, glycyl-proline bonds are resistant to hydrolysis by some enzymes, suggesting potential stability in specific sequences .
Metal Ion Chelation
The presence of two histidine residues enables potential coordination with transition metals like copper or zinc. While direct studies on this compound are lacking, analogous peptides (e.g., Gly-His-Lys) demonstrate metal-binding capabilities, reducing oxidative stress and protein aggregation . This suggests similar reactivity in Glycyl-L-histidyl-L-histidyl-L-prolylglycine, particularly under conditions where metal ions are present.
Oxidation and Reduction
Histidine residues are susceptible to oxidation due to their imidazole rings. In related peptides, oxidative conditions (e.g., hydrogen peroxide) can lead to histidine modification or radical scavenging . Conversely, reducing agents like dithiothreitol (DTT) may interact with disulfide bonds if formed, though cysteine residues are absent in this compound.
Enzymatic Degradation
Peptide bonds in the compound may undergo cleavage by proteases. For example, enzymes like carboxypeptidases or endopeptidases could hydrolyze terminal or internal bonds, depending on sequence specificity. The proline residue at position 4 may confer resistance to certain proteases due to its cyclic structure .
Data Table: Potential Reaction Pathways
| Reaction Type | Key Features | Relevance |
|---|---|---|
| Peptide Bond Hydrolysis | Enzymatic cleavage by dipeptidases or proteases; pH-dependent. | Degradation in biological systems. |
| Metal Ion Chelation | Coordination with Cu²⁺/Zn²⁺ via histidine residues. | Antioxidant or protein-stabilizing roles. |
| Oxidation | Modification of histidine residues under oxidative stress. | Potential loss of activity. |
| Enzymatic Degradation | Proline residue may confer resistance to certain proteases. | Stability in physiological environments. |
Research Gaps and Limitations
-
Lack of Direct Studies : No provided sources explicitly analyze the chemical reactions of this compound.
-
Analogous Insights : Reactions inferred from similar peptides (e.g., GHK) suggest metal binding and antioxidant roles .
-
Methodological Constraints : Synthesis details are extrapolated from general SPPS protocols , as compound-specific data are unavailable.
Scientific Research Applications
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is a peptide composed of the amino acids glycine, L-histidine, and L-proline. Research suggests this compound has potential biological activities and applications in biochemistry and pharmacology. It stands out due to its unique sequence and structure. The multiple histidine residues enhance its ability to interact with metal ions, influencing enzymatic reactions and cellular signaling pathways.
Scientific Research Applications
- Potential Therapeutic Agent Research indicates that this compound may be a therapeutic agent in oxidative stress-related conditions.
- Solid-Phase Peptide Synthesis The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS).
Glycyl-L-Histidyl-L-Lysine (GHK) and GHK-Cu
Glycyl-L-histidyl-L-lysine (GHK) is a tripeptide with a history of safe use in wound healing and anti-aging skin care . GHK has diverse beneficial actions in many organs and tissues including nervous tissue, skin, intestine, bone, and blood vessels . It has a high affinity for Cu (II) and forms the chelate GHK-Cu . The GHK copper complex (or GHK-Cu) has exhibited antioxidant, anti-inflammatory, regenerative, and wound healing actions . GHK up- and downregulates a large number of human genes, which may contribute to the health promoting effects of its copper complex .
- Silicosis Treatment Studies suggest that GHK-Cu can attenuate lung inflammation and fibrosis in silicosis mice without significant systemic toxicity . GHK-Cu alleviated the alveolar lesions, pulmonary injury, and fibrosis caused by crystalline silica (CS) stimulation .
- Antioxidant Effects GHK levels are significantly lower in the plasma of patients with chronic obstructive pulmonary disease . GHK has been proven to quench toxic products of fatty acids' lipid peroxidation that play important role in the pathogenesis of several age-related conditions including Alzheimer's disease, neuropathy, and retinopathy .
- Gene Modulation GHK suppressed RNA production in 70% of 54 human genes overexpressed in patients with an aggressive metastatic form of colon cancer and was active at a low nontoxic 1 micromolar concentration .
- Wound Healing Prezatide is known to aid wound healing .
- Cigarette Smoking-Induced Skeletal Muscle Dysfunction Exogenous administration of glycyl‐l‐histidyl‐l‐lysine‐Cu2+ could protect against cigarette smoking‐induced skeletal muscle dysfunction via sirtuin 1 .
- Skin Penetration Skin retention and penetration by copper applied as glycyl-l-histidyl-l-lysine cuprate diacetate was evaluated in vitro to assess its potential for transdermal delivery as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-L-histidyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing redox reactions and enzyme activities. The proline residue may contribute to the peptide’s structural stability and interaction with other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
Mechanistic Insights from Analogs
Glycyl-L-histidyl-L-lysine (GHL)
- Substitution of lysine with other residues (e.g., Gly-His-His) abolishes activity .
- Chemoattraction : Acts as a potent chemoattractant for mast cells, promoting tumor neovascularization in synergy with tumor-derived peptides .
Glycylglycyl-L-prolylglycyl
- No direct functional data is available in the evidence .
Key Differences
- Histidine Content : Gly-His-His-Pro-Gly contains two histidine residues, which may enhance metal-binding capacity (e.g., zinc or copper) compared to GHL (one histidine). This could influence antioxidant or enzymatic cofactor roles.
- Proline Placement : The Pro-Gly motif in Gly-His-His-Pro-Gly is shared with Gly-Gly-Pro-Gly, but the additional histidines may confer unique conformational stability or receptor-binding specificity.
Functional Specificity and Limitations
- This suggests Gly-His-His-Pro-Gly may require precise residue arrangement for similar effects.
Q & A
Q. How should researchers design longitudinal studies to assess chronic toxicity of this compound?
- Methodological Answer : Follow OECD 407 guidelines: administer escalating doses (10–100 mg/kg) to rodents for 90 days. Monitor hematological, hepatic, and renal biomarkers. Histopathology (H&E staining) of major organs and toxicokinetic modeling (non-compartmental analysis) assess cumulative exposure risks. Include recovery groups to evaluate reversibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
